cis-Cyclodecene
CAS No.: 935-31-9
Cat. No.: VC3924883
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 935-31-9 |
---|---|
Molecular Formula | C10H18 |
Molecular Weight | 138.25 g/mol |
IUPAC Name | cyclodecene |
Standard InChI | InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1- |
Standard InChI Key | UCIYGNATMHQYCT-UPHRSURJSA-N |
Isomeric SMILES | C1CCCC/C=C\CCC1 |
SMILES | C1CCCCC=CCCC1 |
Canonical SMILES | C1CCCCC=CCCC1 |
Introduction
Chemical and Physical Properties
The physicochemical profile of cis-cyclodecene is critical for understanding its behavior in synthetic and industrial contexts. Key properties include:
Property | Value | Source |
---|---|---|
Density (20°C) | 0.877 g/mL | |
Boiling Point | 194°C | |
Refractive Index (n₀²⁰) | 1.485 | |
Molar Volume | 157.6 mL/mol | |
Enthalpy of Hydrogenation | -183.0 ± 1.0 kJ/mol |
The compound’s relatively low enthalpy of hydrogenation (-183.0 kJ/mol) compared to smaller cycloalkenes indicates reduced ring strain, a feature attributed to its ten-membered structure . This stability facilitates its use in reactions requiring selective hydrogenation or functionalization.
Conformational Dynamics
cis-Cyclodecene’s conformational flexibility has been a focal point of experimental and theoretical studies. Dynamic NMR spectroscopy reveals two distinct energy barriers associated with ring inversion and allylic proton decoalescence:
Process | ΔG‡ (kcal/mol) | Temperature (°C) | Method | Source |
---|---|---|---|---|
Ring Inversion | 6.64 | -139.7 | ¹³C NMR | |
Allylic Proton Decoalescence | 10.9 | -36.4 | ¹H NMR |
At low temperatures (-139.7°C), the five ¹³C NMR signals of cis-cyclodecene split into two peaks of equal intensity, indicating a free-energy barrier of 6.64 kcal/mol for ring inversion . Concurrently, the allylic protons exhibit decoalescence at -36.4°C, corresponding to a higher barrier of 10.9 kcal/mol . Computational studies at the HF/6-311G* level predict a boat-chair-boat (BCB) conformation as the dominant structure, characterized by symmetry . This conformation minimizes angular strain while accommodating the cis double bond’s geometric constraints .
Reactivity and Chemical Transformations
Hydrogenation
Catalytic hydrogenation of cis-cyclodecene yields cyclodecane, a fully saturated derivative. The reaction’s exothermicity (-183.0 kJ/mol) aligns with medium-ring cycloalkenes, where strain relief dominates the thermodynamic profile . Industrial-scale hydrogenation often employs palladium or platinum catalysts in acetic acid, optimizing yield and selectivity .
Epoxidation
Epoxidation with peracids or ozone produces cis-cyclodecene oxide, a strained epoxide. Dynamic NMR studies of the epoxide reveal a loss of time-averaged symmetry at low temperatures (-125.4°C), with a free-energy barrier of 7.4 kcal/mol for conformational interconversion . The epoxide’s reactivity is influenced by its distorted geometry, making it a candidate for further functionalization in polymer chemistry .
Photochemical Isomerization
While direct evidence for cis-to-trans isomerization under UV light is limited, analogous studies on cis-cyclooctene suggest plausible pathways. Photoisomerization typically involves singlet sensitization, generating the trans isomer, which can be isolated via silver nitrate complexation .
Comparison with Trans-Cyclodecene
The trans isomer of cyclodecene exhibits distinct thermodynamic and conformational properties:
Property | cis-Cyclodecene | trans-Cyclodecene | Source |
---|---|---|---|
Enthalpy of Hydrogenation | -183.0 kJ/mol | -236.2 kJ/mol | |
Strain Energy | 6.2 kcal/mol | 13.5 kcal/mol | |
Stability | Higher | Lower |
Computational Studies and Theoretical Insights
Ab initio calculations at the HF/6-311G* level corroborate experimental findings, predicting ¹³C chemical shifts within 1 ppm of observed values . The GIAO (Gauge-Independent Atomic Orbital) method further validates the BCB conformation’s dominance, highlighting its minimal deviation from ideal bond angles . Molecular mechanics (MM3) simulations reveal that cis-cyclodecene’s strain energy is distributed across the ring, with localized tension at the double bond .
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